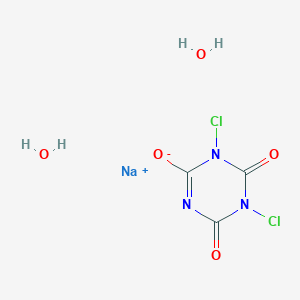

sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate

Description

Properties

IUPAC Name |

sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYILKOIEIHHYGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate is typically synthesized by reacting cyanuric acid with chlorine. The reaction produces sodium dichloroisocyanurate, which is then crystallized to form the dihydrate . The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of sodium dichloroisocyanurate dihydrate involves large-scale chlorination of cyanuric acid followed by crystallization and drying processes. The compound is produced in granular or tablet form for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, releasing chlorine when dissolved in water.

Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in reactions with sodium dichloroisocyanurate dihydrate include acids, bases, and various organic compounds. The reactions typically occur under aqueous conditions at controlled temperatures .

Major Products Formed

The major products formed from these reactions include hypochlorous acid and other chlorinated derivatives, which are effective in disinfection and bleaching processes .

Scientific Research Applications

Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a source of chlorine in various chemical reactions.

Biology: Employed in the sterilization of laboratory equipment and surfaces to prevent contamination.

Medicine: Utilized in the formulation of disinfectants for medical instruments and surfaces.

Industry: Applied in water treatment, textile bleaching, and as a biocide in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released reacts with water to form hypochlorous acid, which disrupts the cellular processes of microorganisms, leading to their inactivation and death . The molecular targets include the cell membrane and various intracellular components, resulting in the denaturation of proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

- Potassium dichloroisocyanurate

- Calcium dichloroisocyanurate

- Lithium dichloroisocyanurate

- Barium dichloroisocyanurate

Uniqueness

Sodium dichloroisocyanurate dihydrate is unique due to its high solubility in water and its ability to release chlorine at a controlled rate. This makes it more efficient and safer for use in water treatment and disinfection compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.